molecular formula C8H8FN3 B13430169 4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine

4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine

Cat. No.: B13430169
M. Wt: 165.17 g/mol
InChI Key: NNPJCSBRHALTNE-UHFFFAOYSA-N
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Description

4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine can be achieved through various methods. Common synthetic routes include:

    Debus-Radziszewski synthesis: This method involves the condensation of an aldehyde, an amine, and a nitrile under acidic conditions.

    Wallach synthesis: This involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with amines.

    Marckwald synthesis: This involves the reaction of aniline derivatives with glyoxal and ammonia.

    Amino nitrile method: This involves the reaction of amino nitriles with various reagents

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products Formed:

Scientific Research Applications

4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Used in the development of dyes, polymers, and other industrial materials

Mechanism of Action

The mechanism of action of 4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed biological effects.

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

7-fluoro-4-methyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C8H8FN3/c1-4-6(10)2-5(9)8-7(4)11-3-12-8/h2-3H,10H2,1H3,(H,11,12)

InChI Key

NNPJCSBRHALTNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1N)F)N=CN2

Origin of Product

United States

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